2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,3-thiazole ring substituted with a methylamino group at position 2 and linked via an ethyl chain to an isoindole-1,3-dione moiety. This structure combines electron-rich (thiazole) and electron-deficient (isoindole-dione) regions, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-[2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-15-14-16-9(8-20-14)6-7-17-12(18)10-4-2-3-5-11(10)13(17)19/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVCRZGFFYFRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the thiazole ring and the isoindole-1,3-dione core. One common method involves the condensation of a phthalic anhydride with a primary amine to form the isoindole-1,3-dione structure . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the thiazole and isoindole-1,3-dione moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of synthetic steps, and employing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Thiazole derivatives with various substituents.
Scientific Research Applications
2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isoindole-1,3-dione moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Isoindole-dione Derivatives
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 524704-33-4)
- Molecular Formula : C₁₄H₁₂N₂O₂S
- Molecular Weight : 272.33 g/mol
- Key Differences: The methyl group at the thiazole C2 position lacks the methylamino substituent present in the target compound.
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 857549-83-8)
- Molecular Formula : C₁₃H₉ClN₂O₂S
- Molecular Weight : 292.74 g/mol
- In contrast, the methylamino group in the target compound offers hydrogen-bond donor capacity, improving target specificity .
Aromatic Substituted Isoindole-dione Derivatives
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16)
- Molecular Formula : C₁₈H₁₃N₃O₂
- Molecular Weight : 303.31 g/mol
- Synthesis : Ethylenediamine-mediated condensation (95% yield, m.p. 215–217°C).
- Key Differences : Replacing the thiazole with an imidazole ring alters electronic properties. The imidazole’s basicity may enhance solubility in acidic environments, whereas the thiazole’s sulfur atom in the target compound could improve lipid membrane penetration .
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione
- Molecular Formula: C₁₅H₁₀FNO₃
- Molecular Weight : 283.25 g/mol
- Synthesis: Ethanol reflux (72% yield, m.p. 155–158°C).
- However, the absence of a thiazole ring limits heterocyclic diversity compared to the target compound .
Sulfonyl and Oxadiazole Derivatives
2-{2-[4-(Phenylsulfonyl)-1,2,5-oxadiazol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS: 906096-92-2)
- Molecular Formula : C₁₈H₁₃N₃O₅S
- Molecular Weight : 383.38 g/mol
2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS: 85052-86-4)
Comparative Data Table
Biological Activity
The compound 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule that integrates the structural features of isoindole and thiazole. Its molecular formula is , with a molar mass of approximately 287.34 g/mol. The presence of both the methylamino group and the thiazole ring indicates potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Structural Features
The compound's structure can be broken down into two significant moieties:
- Isoindole : Known for its diverse biological activities, isoindoles often exhibit properties such as anti-cancer and anti-inflammatory effects.
- Thiazole : Compounds containing thiazole rings are recognized for their significant biological activities, including antimicrobial and antitumor properties.
The unique combination of these two structural elements may enhance the biological activity compared to compounds containing only one of these features.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The binding affinity of This compound to these targets is crucial for its biological effects. Preliminary studies suggest that this compound may function as an inhibitor of certain protein kinases involved in cancer progression.
Antitumor Activity
The compound has shown promising results in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Colon Carcinoma (HCT-116) | 10–30 | |
| Liver Carcinoma (HepG2) | 15–25 | |
| Breast Carcinoma (MDA-MB-231) | 5–15 |
These results indicate a significant cytotoxic effect against various cancer types, suggesting its potential as an anticancer agent.
Mechanism Studies
Molecular docking studies have been conducted to elucidate the interaction between the compound and target proteins. For instance, it was suggested that the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. The docking studies revealed favorable binding scores compared to standard drugs used in cancer therapy, indicating a strong potential for therapeutic application.
Comparative Analysis with Similar Compounds
To understand the unique properties of This compound , a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-Amino-1,3-thiazol-4-yl methyl ketone | Thiazole ring | Antimicrobial properties |
| 4-Methylthiazole | Simple thiazole | Known for antimicrobial activity |
| Isoindoline Derivatives | Similar isoindole structure | Studied for various biological activities |
The dual functionality derived from both isoindole and thiazole moieties in This compound may lead to enhanced biological activity compared to its counterparts.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of thiazoles linked with indoles or isoindoles. For example:
- Thiazolylhydrazonothiazoles : These compounds demonstrated significant cytotoxicity against colon and breast carcinoma cell lines while showing minimal toxicity to normal cells ( ).
- Structure Activity Relationship (SAR) : Research indicates that specific substitutions on the thiazole or isoindole rings significantly affect the biological activity. For instance, electron-donating groups at particular positions enhance cytotoxic effects ( ).
Q & A
Q. Table 1. Key Synthetic Intermediates
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant | Mitigation Strategy |
|---|---|---|---|
| 40°C/75% RH, 7 days | 12 | Hydrolyzed isoindole-dione | Store with desiccants |
| Light exposure (UV, 24h) | 18 | Thiazole ring oxidation | Amber glass containers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
